molecular formula C12H10BrNOS B375357 N-(4-bromophenyl)-2-(2-thienyl)acetamide

N-(4-bromophenyl)-2-(2-thienyl)acetamide

Katalognummer: B375357
Molekulargewicht: 296.18g/mol
InChI-Schlüssel: IQPFTYHOJYZMRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromophenyl)-2-(2-thienyl)acetamide ( Molecular Formula: C12H10BrNOS, Molecular Weight: 296.18 g/mol) is a synthetic compound supplied for research use only. It is a member of a class of N-(aryl)-2-thiophen-2-ylacetamide derivatives that have been investigated for their promising in vitro antimycobacterial activities, particularly against Mycobacterium tuberculosis . The search for new agents with such activity is critical due to the global increase of multi-drug resistant tuberculosis (MDR-TB) . The compound features a twisted molecular conformation, as revealed by X-ray crystallography, with the benzene and disordered thienyl rings forming dihedral angles of approximately 70° . In the crystal lattice, molecules form linear supramolecular chains along the a-axis via N—H⋯O hydrogen bonding . The compound can be synthesized from 4-bromoaniline and 2-thienylacetyl chloride . Spectroscopic data for characterization includes 1H NMR (DMSO-d6, 500 MHz) δ: 10.30 (s, 1H, NH), 7.6 (d, 2H, J = 9.0 Hz), 7.48 (d, 2H, J = 9.0 Hz), 7.38 (dd, 1H, J = 4.5 and 2.0 Hz), 6.98–6.96 (m, 2H), 3.87 (s, 2H, CH2CO) ppm . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C12H10BrNOS

Molekulargewicht

296.18g/mol

IUPAC-Name

N-(4-bromophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H10BrNOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)

InChI-Schlüssel

IQPFTYHOJYZMRQ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Br

Kanonische SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Thiazole-Substituted Acetamides

Compounds 9e–9h and 10 () share the N-(4-bromophenyl)acetamide core but differ in their α-position substituents, which include thiazole rings with varying aryl groups (e.g., 4-methoxyphenyl, 4-nitrophenyl). Key differences include:

  • Yields : Ranged from 15% (9e) to 27% (10), suggesting synthetic challenges in introducing bulky substituents.
  • Melting Points : Varied significantly, with 9g (4-chlorophenyl) having the highest (230–232°C) and 9h (4-nitrophenyl) the lowest (162–164°C), likely due to differences in crystallinity and intermolecular interactions .
Compound Substituent Yield (%) Melting Point (°C)
9e 4-Methoxyphenyl thiazole 15 210–213
9h 4-Nitrophenyl thiazole 21 162–164
10 4-Aminophenyl thiazole 27 188–189

Pyridazinone-Based FPR Modulators

Pyridazin-3(2H)-one derivatives () such as N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide exhibit mixed FPR1/FPR2 agonism. In contrast, the target compound’s 2-thienyl group may prioritize antimycobacterial over receptor-specific activity .

Enzyme Inhibitors

  • Compound 12i (): Features a benzothiazine sulfonamide group and acts as a dual α-glucosidase/α-amylase inhibitor (non-competitive and competitive, respectively). Molecular docking studies reveal interactions with enzyme active sites, unlike the target compound’s mycobacterial targets .
  • AMC3 (): A pyridinone derivative with FPR-modulating activity, demonstrating how heterocyclic systems dictate target specificity .

Triazole and Indole Derivatives

  • 12b (): A triazole-linked quinoxaline derivative synthesized via click chemistry. The triazole ring enhances stability and bioavailability compared to the thiophene group .
  • 10a (): An indole-based analog showing anticancer activity via Bcl-2/Mcl-1 inhibition, illustrating how indole moieties expand therapeutic applications .

Structural and Functional Trends

  • Electron-Withdrawing Groups : Nitro (9h) and chloro (9f, 9g) substituents reduce yields but improve thermal stability (higher melting points).
  • Receptor vs. Enzyme Targeting: Thiazole and pyridazinone derivatives () target FPRs, while benzothiazine (12i) and indole (10a) derivatives inhibit enzymes or apoptotic proteins .
  • Biological Activity: The 2-thienyl group in the target compound correlates with antimycobacterial activity, whereas bulkier substituents (e.g., pyridazinones, triazoles) shift activity toward immunomodulation or enzyme inhibition .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-bromophenyl)-2-(2-thienyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis typically involves coupling a bromophenyl amine with a thienyl-acetic acid derivative. Key steps include amide bond formation (e.g., using EDCI/HOBt coupling agents) and purification via column chromatography. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., DMAP for acylations) to improve yields .
  • Data Note : Yields for analogous compounds range from 15%–27%, highlighting the need for iterative optimization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., thienyl H at δ 6.8–7.2 ppm) and acetamide carbonyl signals (~168–170 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 310.1 for C₁₂H₁₁BrN₂OS) .

Q. How is X-ray crystallography applied to determine this compound’s structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines hydrogen-bonding patterns. For example, N–H⋯O interactions form supramolecular chains (bond length ~2.02 Å) .
  • Data Note : Crystallographic parameters (e.g., space group P21/c, Z=4) are critical for reproducibility .

Advanced Research Questions

Q. How can molecular docking elucidate its potential as a kinase inhibitor?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate predictions with in vitro kinase assays (IC50 measurements) and compare with structurally similar inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .
  • Data Note : Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC50 values (~2.5 µM) in cancer cell lines .

Q. What strategies address low synthetic yields in scaled-up reactions?

  • Methodology :

  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance solubility.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Methodology :

  • Substituent Variation : Modify the bromophenyl (e.g., replace Br with Cl) or thienyl groups (e.g., add methyl substituents).
  • Biological Assays : Test derivatives in cytotoxicity (MTT assay) and anti-inflammatory models (COX-2 inhibition). SAR trends show Br enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration .

Q. How can contradictions in reported biological activities be resolved?

  • Methodology :

  • Standardized Protocols : Use identical cell lines (e.g., MCF-7 for cancer studies) and assay conditions (e.g., 48-hour incubation).
  • Meta-Analysis : Compare IC50 values across studies (e.g., 5–20 µM variability) to identify outliers due to impurity or solvent effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.